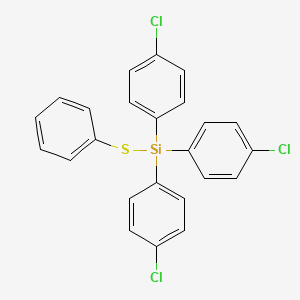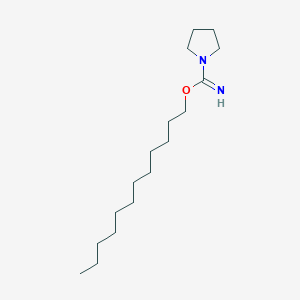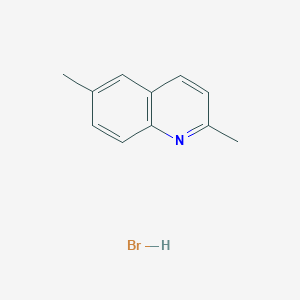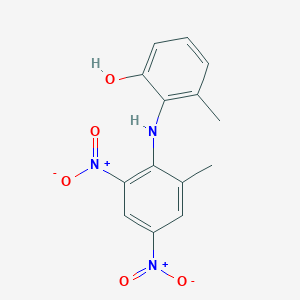
3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with methyl and dinitroanilino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 2-methylphenol (o-cresol) to introduce nitro groups at the 4 and 6 positions. This is followed by the reaction with 2-methyl-4,6-dinitroaniline under specific conditions to form the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale nitration and subsequent reactions are carried out in specialized reactors with precise control over reaction parameters to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho and para to the hydroxyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic medium are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for bromination and sulfonation reactions, respectively
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated derivatives
Applications De Recherche Scientifique
3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitro groups can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4,6-dinitrophenol: Similar structure but lacks the anilino group.
4-Methyl-2,6-dinitrophenol: Similar structure but with different substitution pattern.
2,4-Dinitrophenol: Lacks the methyl and anilino groups
Uniqueness
3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol is unique due to the presence of both methyl and dinitroanilino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
93431-79-9 |
|---|---|
Formule moléculaire |
C14H13N3O5 |
Poids moléculaire |
303.27 g/mol |
Nom IUPAC |
3-methyl-2-(2-methyl-4,6-dinitroanilino)phenol |
InChI |
InChI=1S/C14H13N3O5/c1-8-4-3-5-12(18)14(8)15-13-9(2)6-10(16(19)20)7-11(13)17(21)22/h3-7,15,18H,1-2H3 |
Clé InChI |
HXBUGVLTEZKRBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)O)NC2=C(C=C(C=C2C)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline](/img/structure/B14356241.png)
![Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14356246.png)
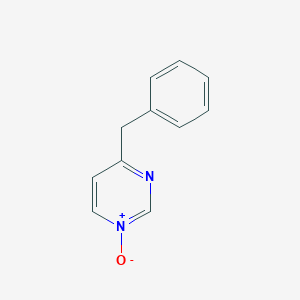

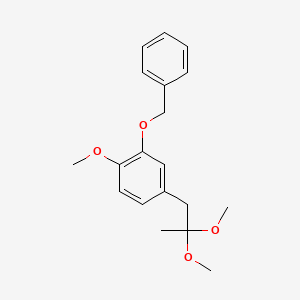
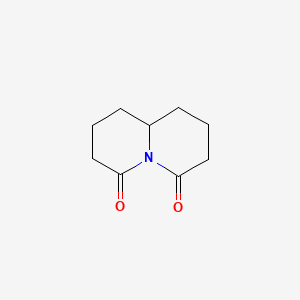
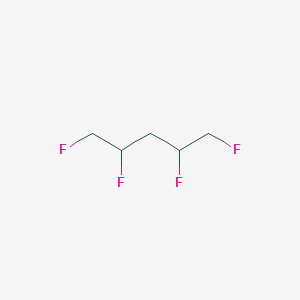
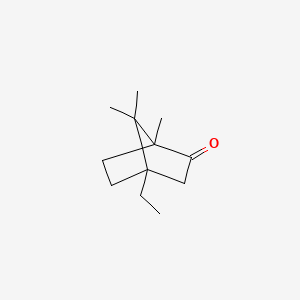
![4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B14356279.png)
![5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione](/img/structure/B14356282.png)
